molecular formula C12H17N3O3 B4092142 N-ethyl-5-(4-morpholinyl)-2-nitroaniline

N-ethyl-5-(4-morpholinyl)-2-nitroaniline

Cat. No.: B4092142
M. Wt: 251.28 g/mol
InChI Key: SOGCRXOXHLIOHX-UHFFFAOYSA-N
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Description

N-Ethyl-5-(4-morpholinyl)-2-nitroaniline is a substituted aniline derivative with a nitro group (-NO₂) at the 2-position, an ethyl group (-C₂H₅) attached to the nitrogen atom, and a 4-morpholinyl moiety at the 5-position. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) contributes electron-donating properties, while the nitro group is strongly electron-withdrawing. This combination of substituents imparts unique chemical reactivity and physical properties, making the compound valuable in pharmaceutical synthesis and materials science .

Key structural features include:

  • Nitro group: Enhances electrophilic substitution reactions and stabilizes intermediates.
  • Ethyl group: Increases lipophilicity compared to methyl or hydrogen substituents.
  • Morpholine: Improves solubility in polar solvents and may facilitate interactions with biological targets.

Potential applications include use as a precursor in drug discovery, particularly for anticancer or antimicrobial agents, due to the nitro group’s role in bioreductive activation .

Properties

IUPAC Name

N-ethyl-5-morpholin-4-yl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-13-11-9-10(3-4-12(11)15(16)17)14-5-7-18-8-6-14/h3-4,9,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGCRXOXHLIOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Unique Properties/Applications Reference
N-Ethyl-5-(4-morpholinyl)-2-nitroaniline -NO₂ (2), -C₂H₅ (N), morpholine (5) Balanced lipophilicity; bioreductive potential
N-Ethyl-5-methoxy-2-nitroaniline -NO₂ (2), -C₂H₅ (N), -OCH₃ (5) Higher solubility; limited bioactivity
N-[2-(4-Morpholinyl)ethyl]-4-nitroaniline -NO₂ (4), morpholinyl-ethyl (side chain) Enhanced solubility; different nitro positioning
N-Ethyl-2,4-dimethyl-5-nitroaniline -NO₂ (5), -C₂H₅ (N), -CH₃ (2,4) Increased steric hindrance; lower reactivity
5-Chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline -NO₂ (2), -Cl (5), ethylphenoxy-ethyl (N) Anticancer potential via nitro bioreduction
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline -N=O (2), morpholine (5), -Cl (N-aryl) Nitroso group enables distinct redox chemistry

Substituent Effects on Reactivity

  • Nitro Group Positioning : The 2-nitro group in the target compound facilitates electrophilic substitution at the 4-position, whereas analogs like N-[2-(4-Morpholinyl)ethyl]-4-nitroaniline (nitro at 4-position) exhibit altered regioselectivity .
  • Morpholine vs. Methoxy : Replacing morpholine with methoxy (as in N-Ethyl-5-methoxy-2-nitroaniline) reduces hydrogen-bonding capacity and electron-donating effects, impacting solubility and biological target interactions .
  • Ethyl vs. Methyl on Nitrogen : The ethyl group enhances lipophilicity compared to methyl (e.g., 5-Methoxy-N-methyl-2-nitroaniline), improving membrane permeability in drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-5-(4-morpholinyl)-2-nitroaniline
Reactant of Route 2
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N-ethyl-5-(4-morpholinyl)-2-nitroaniline

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